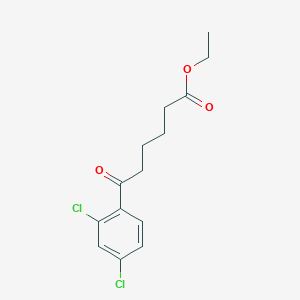

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

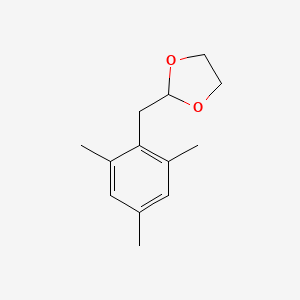

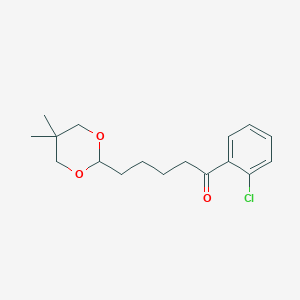

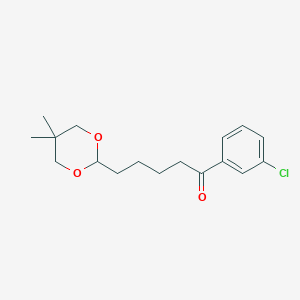

The compound “Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate” is an ester derived from a 2,4-dichlorophenyl-substituted hexanoic acid. The “ethyl” prefix indicates that the ester is formed with ethanol. The “6-oxo” indicates a carbonyl group (C=O) at the 6th carbon in the hexanoic acid chain .

Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoic acid backbone with a 2,4-dichlorophenyl group attached to the 6th carbon, and an ethyl ester group also attached to the 6th carbon .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also undergo reduction to form alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have higher boiling points than their constituent alcohols and carboxylic acids due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate and its derivatives have been pivotal in regioselective synthesis processes. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and significant yield enhancement, showcasing the potential of ultrasound irradiation in the synthesis process (Machado et al., 2011). Another notable synthesis involved the regioselective chlorination of a methyl group in the ethyl ester of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, marking a novel approach in the synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006).

Dye Synthesis and Application In the field of materials science, particularly in fabric dyeing, derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been used to synthesize disperse dyes. These dyes, upon complexation with metals like copper, cobalt, and zinc, demonstrated excellent dyeing performance on fabrics like polyester and nylon, offering a range of shades and commendable fastness properties (Abolude et al., 2021).

Solvatochromism Studies Investigations into solvatochromic behaviors are crucial for understanding solvent interactions, and derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been employed in such studies. Research analyzing the solvatochromic behavior of specific probes in various solvent conditions has provided valuable insights into solvent polarity and interactions, contributing to the broader understanding of solvatochromism (Tada et al., 2000).

Wirkmechanismus

Target of Action

It is known that similar compounds with a dichlorophenyl group have been used in the synthesis of carbon quantum dots (cqds) for potential applications in textiles .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the nucleation of cqds . The interaction of these compounds with their targets often involves the formation of covalent bonds, leading to changes in the physical and chemical properties of the target molecules .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s physical properties such as its predicted density (143±01 g/cm3), melting point (98 °C), boiling point (3587±520 °C), and vapor pressure (25E-05mmHg at 25°C) suggest that it may have significant bioavailability .

Result of Action

Similar compounds have been used in the synthesis of cqds, which have potential applications in textiles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial research might focus on determining its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research would likely involve in vitro and in vivo testing to determine its efficacy and safety .

Eigenschaften

IUPAC Name |

ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFGNMRZQFOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645747 |

Source

|

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

CAS RN |

898777-99-6 |

Source

|

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)